3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Overview
Description
3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a piperazine ring attached to a pyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine-2,4-dione core, followed by the introduction of the bromophenyl and fluorophenyl groups through nucleophilic substitution reactions. The piperazine ring is then incorporated via a coupling reaction with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
- **3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione stands out due to its unique combination of functional groups and the presence of the piperazine ring
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4O2/c21-14-5-7-15(8-6-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHVDNOBWGPJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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